molecular formula C19H24ClNO2S2 B13443336 Desmethyl Tiagabine Hydrochloride

Desmethyl Tiagabine Hydrochloride

Cat. No.: B13443336
M. Wt: 398.0 g/mol
InChI Key: XROYBEWJMMPOJM-FDSSRHITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Tiagabine Hydrochloride is a derivative of Tiagabine Hydrochloride, a selective gamma-aminobutyric acid (GABA) reuptake inhibitor used clinically as an anticonvulsant. Structurally, it differs from Tiagabine Hydrochloride by the absence of a methyl group (-CH₃) on the parent molecule, resulting in altered pharmacokinetic and pharmacodynamic properties . The compound is primarily utilized as a reference standard in analytical chemistry to assess the purity and stability of Tiagabine Hydrochloride formulations, as highlighted by its inclusion in pharmacopeial monographs and research catalogs . Its CAS registry number is 148407-68-2, and it is classified under therapeutic metabolites and impurity standards .

Properties

Molecular Formula

C19H24ClNO2S2

Molecular Weight

398.0 g/mol

IUPAC Name

(3R)-1-[(Z)-4-(3-methylthiophen-2-yl)-4-thiophen-2-ylbut-3-enyl]piperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H23NO2S2.ClH/c1-14-8-12-24-18(14)16(17-7-4-11-23-17)6-3-10-20-9-2-5-15(13-20)19(21)22;/h4,6-8,11-12,15H,2-3,5,9-10,13H2,1H3,(H,21,22);1H/b16-6-;/t15-;/m1./s1

InChI Key

XROYBEWJMMPOJM-FDSSRHITSA-N

Isomeric SMILES

CC1=C(SC=C1)/C(=C\CCN2CCC[C@H](C2)C(=O)O)/C3=CC=CS3.Cl

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CS3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The preparation of Desmethyl Tiagabine Hydrochloride can be understood through the synthesis of Tiagabine intermediates, particularly focusing on the N-alkylated dithiophene derivatives and their subsequent transformations:

  • Step 1: Formation of Dithiophene Grignard Reagent

    • Starting from 2-bromo-3-methylthiophene, a Grignard reagent is prepared in anhydrous tetrahydrofuran (THF) by reaction with magnesium chips.
    • This Grignard reagent is reacted with 4-bromo-butyric acid ethyl ester under controlled temperature (below 10 °C) and reflux conditions to form 2,2-bis(3-methyl-2-thienyl)tetrahydrofuran intermediates.
  • Step 2: Halogenation and Ring Opening

    • The intermediate is treated with a saturated hydrobromic acid solution (48% HBr) at 80 °C for 6 hours to yield 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butylene, a key alkylating agent.
  • Step 3: N-Alkylation of Piperidine Derivative

    • The alkylating agent is reacted with (R)-ethyl nipecotate in acetone, with anhydrous potassium carbonate as base and potassium iodide as catalyst, stirred at room temperature for over 72 hours.
    • This yields the ethyl ester of Tiagabine (tiagabine ethyl ester).
  • Step 4: Hydrolysis and Acidification

    • The ethyl ester is hydrolyzed under basic conditions (NaOH) in ethanol with nitrogen atmosphere at room temperature for about 4 hours.
    • After removal of ethanol, the residue is acidified with 6 M hydrochloric acid at low temperature (below 20 °C) to precipitate Tiagabine Hydrochloride.
  • Step 5: Purification and Anhydrous Form Preparation

    • Crude Tiagabine Hydrochloride is recrystallized from 95% ethanol at 70 °C, followed by cooling and vacuum drying at 100-110 °C to remove residual solvents and obtain anhydrous Tiagabine Hydrochloride.

These steps, when adapted to the desmethyl analogue (where the methyl groups on thiophene rings are absent), provide a robust framework for preparing this compound.

Detailed Experimental Conditions and Reagents

Step Reaction Reagents & Conditions Product & Yield Notes
1 Grignard formation and coupling 2-bromo-3-methylthiophene + Mg in anhydrous THF; reflux 2-4 h; add 4-bromo-butyric acid ethyl ester; control temp <10 °C 2,2-bis(3-methyl-2-thienyl)tetrahydrofuran; 91.1% yield Controlled low temperature critical to avoid side reactions
2 Halogenation/opening Saturated HBr (48%), 80 °C, 6 h 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butylene; 87.5% yield Efficient ring opening and bromination
3 N-alkylation (R)-ethyl nipecotate + compound 4 + K2CO3 + KI in acetone; room temp, 72 h Tiagabine ethyl ester; 74.3% yield Potassium iodide catalyzes alkylation
4 Hydrolysis & acidification NaOH (12N), ethanol, N2 atmosphere, room temp, 4 h; acidify with 6M HCl at <20 °C Tiagabine Hydrochloride crude; 92% yield Nitrogen atmosphere prevents oxidation
5 Purification Recrystallization from 95% ethanol at 70 °C, vacuum drying at 100-110 °C Anhydrous Tiagabine Hydrochloride; purity >99% Vacuum drying removes residual solvents

Key Considerations in Preparation

Summary Table: Preparation Methods for this compound (Adapted from Tiagabine Hydrochloride Synthesis)

Preparation Stage Key Reagents Conditions Product Form Yield (%) Notes
Grignard formation and coupling 2-bromo-thiophene (desmethyl variant), Mg, THF Reflux 2-4 h, temp <10 °C Dithiophene tetrahydrofuran intermediate ~90 Anhydrous conditions essential
Halogenation/opening Saturated HBr 80 °C, 6 h 4-bromo-dithiophene butylene ~85-90 Controlled acid concentration
N-alkylation Piperidine derivative, K2CO3, KI, acetone Room temp, 72 h Tiagabine ethyl ester analogue ~70-75 Catalyst improves yield
Hydrolysis & acidification NaOH, ethanol, HCl Room temp, N2 atmosphere, acidify at <20 °C This compound crude ~90 Prevent oxidation
Purification & drying Ethanol recrystallization, vacuum drying 70 °C recrystallization, 100-110 °C drying Anhydrous product >99 purity Removes solvents, stabilizes product

Chemical Reactions Analysis

Types of Reactions: Desmethyl Tiagabine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Desmethyl Tiagabine Hydrochloride has several scientific research applications:

Mechanism of Action

Desmethyl Tiagabine Hydrochloride exerts its effects by inhibiting the reuptake of GABA into presynaptic neurons. This action increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. The compound binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake and allowing more GABA to bind to postsynaptic receptors .

Comparison with Similar Compounds

Tiagabine Hydrochloride (Parent Compound)

  • Molecular Formula: C₂₀H₂₆ClNO₂S₂
  • Molecular Weight : 412.01 g/mol
  • Mechanism of Action : Inhibits GABA transporter 1 (GAT-1), increasing synaptic GABA levels to suppress neuronal hyperexcitability .
  • IC₅₀ Values :
    • Synaptosomes: 67 nM
    • Neurons: 446 nM
    • Glial cells: 182 nM .
  • Therapeutic Use : Adjunctive therapy for partial seizures.

Deuterated Tiagabine Hydrochloride ([²H₅]-Tiagabine Hydrochloride)

  • Role : Isotopically labeled variant used in pharmacokinetic and metabolic studies.
  • Key Difference : Incorporates deuterium atoms to track drug distribution and degradation pathways, aiding in mass spectrometry analyses .

Functional Analogs (Anticonvulsants with GABAergic Activity)

Vigabatrin

  • Mechanism : Irreversibly inhibits GABA transaminase, increasing GABA levels.
  • Key Difference : Acts on GABA metabolism rather than reuptake, leading to a broader side-effect profile (e.g., retinal toxicity) compared to Tiagabine .

Carbamazepine

  • Comparative Data : In transdermal delivery studies, Carbamazepine exhibited higher passive flux than Tiagabine Hydrochloride (6.74-fold increase for Tiagabine with microneedles vs. reduced efficacy for Carbamazepine under the same conditions) .

Pharmacokinetic and Formulation Comparisons

Compound Bioavailability Transdermal Enhancement Notes Reference
Tiagabine Hydrochloride ~90% (oral) 6.74-fold with microneedles Optimal for transdermal delivery
Carbamazepine ~80% (oral) Lower with microneedles Prefer passive diffusion
Desmethyl Tiagabine HCl Not reported Not studied Used as reference standard

Research Findings and Regulatory Considerations

  • Tiagabine Hydrochloride: USP-NF monographs specify stringent quality controls, including limits for isomers (e.g., (S)-(+) isomer) and impurities like Desmethyl Tiagabine .
  • Desmethyl Tiagabine HCl : Listed in TRC catalogs as a high-purity reference material (TRC D294380), critical for validating analytical methods in drug development .
  • Safety Profiles : Tiagabine’s adverse effects (e.g., dizziness, tremor) are attributed to GABA modulation, while structural analogs like Vigabatrin carry additional risks (e.g., vision loss) .

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for analyzing the purity of Desmethyl Tiagabine Hydrochloride?

  • Methodology : Utilize reversed-phase HPLC with a C18 column and UV detection. Prepare standard and test solutions in methanol or acetonitrile, and optimize the mobile phase (e.g., phosphate buffer and organic modifier). Measure impurities using relative retention times and response factors, as outlined in pharmacopeial protocols . Adjust parameters like column temperature and flow rate to resolve peaks for the desmethyl derivative. For validation, follow ICH guidelines for linearity, precision, and accuracy.

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodology : Start with the parent compound (Tiagabine Hydrochloride) and employ enzymatic or chemical demethylation under controlled conditions (e.g., pH 7–8, 37°C). Monitor reaction progress via TLC or HPLC. Purify the product using recrystallization or preparative chromatography, referencing protocols for amorphous Tiagabine Hydrochloride preparation . Characterize the final product via NMR, mass spectrometry, and chiral HPLC to confirm structural integrity and enantiomeric excess (>98%).

Q. What pharmacopeial standards apply to this compound quality control?

  • Methodology : Follow USP-NF monographs for Tiagabine Hydrochloride, incorporating recent revisions. For example, use n-hexane (not generic hexane) in mobile phases for isomer separation . Perform infrared spectroscopy (KBr pellet method) and assay validation per USP Chapter ⟨1225⟩, ensuring compliance with updated formulae for calculating relative isomer content .

Advanced Research Questions

Q. How can researchers resolve discrepancies in neuroprotective efficacy reported for this compound across preclinical models?

  • Methodology : Design comparative studies using standardized ischemia-reperfusion models (e.g., gerbil global ischemia). Administer the compound at varying timepoints (pre- vs. post-ischemia) and doses, as described in prior Tiagabine studies . Use EEG and biomarker analysis (e.g., glutamate/GABA levels) to correlate pharmacokinetics with efficacy. Address contradictions by controlling variables like animal strain, anesthesia, and temperature during experiments.

Q. What strategies are effective for quantifying trace (S)-isomer contamination in this compound batches?

  • Methodology : Implement chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of n-hexane:ethanol:diethylamine (90:10:0.1). Calibrate using spiked samples and validate limit of detection (LOD) ≤0.1%. Cross-validate with circular dichroism or polarimetry to confirm enantiomeric ratios .

Q. How can isotopic labeling (e.g., [²H₅]) be applied to study the metabolic fate of this compound?

  • Methodology : Synthesize deuterated analogs via reductive deuteration of precursor intermediates. Administer the labeled compound in vitro (hepatocyte models) or in vivo (rodents), and analyze metabolites using LC-MS/MS. Compare metabolic pathways (e.g., glucuronidation, oxidation) to the parent drug, leveraging isotopic patterns to distinguish endogenous compounds from metabolites .

Methodological Notes

  • Data Contradiction Analysis : For conflicting results (e.g., variable efficacy in ischemia models), conduct meta-analyses of raw data from published studies, adjusting for methodological heterogeneity (e.g., dosing schedules, endpoint measurements). Use statistical tools like mixed-effects models to identify confounding factors .
  • Experimental Design : Prioritize orthogonal analytical techniques (e.g., HPLC + NMR) for structural confirmation. For in vivo studies, include positive controls (e.g., Tiagabine Hydrochloride) and sham groups to isolate compound-specific effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.